molecular formula C9H18ClNO2 B6238709 rac-2-[(1r,4r)-4-(aminomethyl)cyclohexyl]acetic acid hydrochloride, trans CAS No. 1255098-83-9

rac-2-[(1r,4r)-4-(aminomethyl)cyclohexyl]acetic acid hydrochloride, trans

Cat. No. B6238709
CAS RN: 1255098-83-9
M. Wt: 207.7
InChI Key:
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Description

“rac-2-[(1r,4r)-4-(aminomethyl)cyclohexyl]acetic acid hydrochloride, trans” is a chemical compound. It is described as a powder and is stored at room temperature . The compound has a molecular weight of 181.62 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11NO3.ClH/c7-4-2-5 (8)3 (4)1-6 (9)10;/h3-5,8H,1-2,7H2, (H,9,10);1H/t3-,4+,5-;/m0./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 181.62 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Enzymatic Resolution and Structural Studies

  • Kinetic Resolution and Structural Analysis: The enzymatic resolution of compounds similar to rac-2-[(1r,4r)-4-(aminomethyl)cyclohexyl]acetic acid has been explored. For instance, the kinetic resolution of trans-2-(1-pyrazolyl)cyclohexan-1-ol catalyzed by lipase B from Candida antarctica is notable, revealing insights into enantioselective acylation and crystal structures of reaction products (Barz, Herdtweck, & Thiel, 1996).

Synthesis and Characterization of Analogues

  • Synthesis of Analogues and Derivatives: Various studies have focused on the synthesis of analogues and derivatives of compounds like rac-2-[(1r,4r)-4-(aminomethyl)cyclohexyl]acetic acid. For example, the synthesis and pharmacological characterization of sila-venlafaxine, a silicon analogue of a serotonin/noradrenaline reuptake inhibitor, demonstrates the potential for creating structurally similar compounds with distinct pharmacological properties (Daiss et al., 2006).

Applications in Biochemical and Pharmaceutical Research

  • Biochemical Applications: The compound has been utilized in biochemical studies, such as the synthesis of enantiomerically pure bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines, which have potential applications in the field of virology and HIV research (Rosenquist Å, Kvarnström, Classon, & Samuelsson, 1996).
  • Chemical Characterization and Antioxidant Studies: The amino acid [1-(aminomethyl)cyclohexyl]acetic acid has been used to create Schiff base ligands for transition metal complexes, which were subsequently studied for their antioxidant properties and xanthine oxidase inhibitory activities, indicating their potential application in medicinal chemistry (Ikram et al., 2015).

Novel Methodologies in Organic Synthesis

  • Advances in Organic Synthesis Techniques: Research has also focused on developing novel methodologies in organic synthesis using compounds structurally related to rac-2-[(1r,4r)-4-(aminomethyl)cyclohexyl]acetic acid. Examples include the convenient and inexpensive synthesis of enantiomerically pure compounds, illustrating the compound's utility in advancing synthetic organic chemistry (Kozhushkov, Yufit, & Meijere, 2005).

Development of New Pharmaceutical Agents

  • Pharmaceutical Agent Development: The compound and its derivatives have been used in the development of new pharmaceutical agents, such as the synthesis and antiviral evaluation of cis-substituted cyclohexenyl and cyclohexanyl nucleosides, indicating its relevance in the development of new therapeutic agents (Barral et al., 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-2-[(1r,4r)-4-(aminomethyl)cyclohexyl]acetic acid hydrochloride, trans involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclohexanone", "Methylamine", "Benzyl bromide", "Sodium cyanoborohydride", "Sodium hydroxide", "Hydrochloric acid", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with methylamine to form (1R,4R)-4-(aminomethyl)cyclohexanone.", "Step 2: (1R,4R)-4-(aminomethyl)cyclohexanone is reacted with benzyl bromide in the presence of sodium cyanoborohydride to form rac-2-[(1R,4R)-4-(benzyloxymethyl)cyclohexyl]acetic acid.", "Step 3: rac-2-[(1R,4R)-4-(benzyloxymethyl)cyclohexyl]acetic acid is then hydrolyzed with sodium hydroxide to remove the benzyl protecting group and form rac-2-[(1R,4R)-4-(aminomethyl)cyclohexyl]acetic acid.", "Step 4: rac-2-[(1R,4R)-4-(aminomethyl)cyclohexyl]acetic acid is then reacted with hydrochloric acid in ethanol to form rac-2-[(1R,4R)-4-(aminomethyl)cyclohexyl]acetic acid hydrochloride, trans." ] }

CAS RN

1255098-83-9

Product Name

rac-2-[(1r,4r)-4-(aminomethyl)cyclohexyl]acetic acid hydrochloride, trans

Molecular Formula

C9H18ClNO2

Molecular Weight

207.7

Purity

95

Origin of Product

United States

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